5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC16356823
Molecular Formula: C15H11BrClN5OS2
Molecular Weight: 456.8 g/mol
* For research use only. Not for human or veterinary use.
![5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide -](/images/structure/VC16356823.png)
Specification
Molecular Formula | C15H11BrClN5OS2 |
---|---|
Molecular Weight | 456.8 g/mol |
IUPAC Name | 5-bromo-2-[(2-chlorophenyl)methylsulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
Standard InChI | InChI=1S/C15H11BrClN5OS2/c1-8-21-22-15(25-8)20-13(23)12-10(16)6-18-14(19-12)24-7-9-4-2-3-5-11(9)17/h2-6H,7H2,1H3,(H,20,22,23) |
Standard InChI Key | MNIPMEWKZUBFNZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Br)SCC3=CC=CC=C3Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecule’s pyrimidine ring serves as the central scaffold, substituted at the 2-position with a [(2-chlorobenzyl)sulfanyl] group and at the 4-position with a carboxamide linkage to a 5-methyl-1,3,4-thiadiazole ring. Bromination at the 5-position introduces steric and electronic effects that modulate reactivity and intermolecular interactions . The (2E)-configuration of the thiadiazole-ylidene group ensures planar geometry, facilitating π-π stacking interactions with biological targets .
Table 1: Molecular Properties of 5-Bromo-2-[(2-Chlorobenzyl)sulfanyl]-N-[(2E)-5-Methyl-1,3,4-Thiadiazol-2(3H)-Ylidene]Pyrimidine-4-Carboxamide
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₁BrClN₅OS₂ |
Molecular Weight | 456.76 g/mol |
CAS Registry Number | Not yet assigned |
Key Functional Groups | Bromopyrimidine, Thioether, Thiadiazole Carboxamide |
The 2-chlorobenzyl group enhances lipophilicity compared to its 2-fluorophenyl analog (CAS 942852-91-7) , potentially improving membrane permeability. Computational modeling predicts a logP value of ~3.2, indicating moderate solubility in lipid-rich environments .
Synthetic Pathways and Reaction Mechanisms
Precursor Utilization and Cyclization Strategies
Synthesis likely begins with 5-bromopyrimidine-2-carboxamide (CAS 38275-60-4), a commercially available precursor . Thioether formation via nucleophilic substitution with 2-chlorobenzyl mercaptan introduces the [(2-chlorobenzyl)sulfanyl] group. Subsequent condensation with 5-methyl-1,3,4-thiadiazol-2-amine under coupling agents like EDCI/HOBt yields the target compound. Alternative routes may involve cyclocondensation of thiourea derivatives with α-haloketones to construct the thiadiazole ring .
Table 2: Comparative Analysis of Synthetic Intermediates
Reaction optimization studies for analogous compounds highlight the importance of anhydrous conditions and catalytic base (e.g., K₂CO₃) to suppress side reactions such as hydrolysis of the thioether bond .
Comparative Analysis with Structural Analogs
Fluorophenyl vs. Chlorobenzyl Derivatives
Future Directions and Research Opportunities
Target Identification and Optimization
Priority areas include:
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In vitro screening against ESKAPE pathogens and NCI-60 cancer cell lines to establish baseline activity.
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ADMET profiling to assess solubility, cytochrome P450 interactions, and plasma protein binding.
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X-ray crystallography to resolve the compound’s binding mode with putative targets like dihydrofolate reductase or tubulin .
Modifying the thiadiazole ring’s methyl group to bulkier substituents (e.g., isopropyl) may enhance selectivity for bacterial over human cells .
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